molecular formula C7H13NO2 B2725082 3-Amino-3,4-dimethylpent-4-enoic acid CAS No. 1335093-29-2

3-Amino-3,4-dimethylpent-4-enoic acid

Cat. No.: B2725082
CAS No.: 1335093-29-2
M. Wt: 143.186
InChI Key: KAMQUXAFIMGJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3,4-dimethylpent-4-enoic acid: is an organic compound with the molecular formula C7H13NO2. This compound features an amino group and a carboxylic acid group, making it an amino acid derivative. Its structure includes a double bond and two methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dimethylpent-4-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpent-4-enoic acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Processes: Utilizing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dimethylpent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

    Oxidation Products: Oxo derivatives such as ketones or aldehydes.

    Reduction Products: Saturated amino acids.

    Substitution Products: Amides, esters, or other functionalized derivatives.

Scientific Research Applications

3-Amino-3,4-dimethylpent-4-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-3,4-dimethylpent-4-enoic acid exerts its effects involves:

    Molecular Targets: Interacting with enzymes or receptors in biological systems.

    Pathways: Participating in metabolic pathways, potentially influencing amino acid metabolism or protein synthesis.

Properties

IUPAC Name

3-amino-3,4-dimethylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)7(3,8)4-6(9)10/h1,4,8H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMQUXAFIMGJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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